7-Amino-7-oxoheptanoic acid
Overview
Description
7-Amino-7-oxoheptanoic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is also known by other names such as heptanoic acid, 7-amino-7-oxo, and pimelamic acid . This compound is characterized by the presence of both an amino group (-NH2) and a keto group (-C=O) on a seven-carbon chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-amino-7-oxoheptanoic acid typically involves the use of 6-bromine ethyl caproate and nitromethane as starting materials . The reaction proceeds through a series of steps including bromination, nitration, and subsequent reduction to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and efficient reaction pathways to minimize costs and maximize output. The intermediate compounds are not strictly separated, simplifying the process and making it more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-7-oxoheptanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products: The major products formed from these reactions include various derivatives such as amino alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Amino-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its amino and keto groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
7-Aminoheptanoic acid: Similar in structure but lacks the keto group.
7-Oxoheptanoic acid: Contains the keto group but lacks the amino group.
7-Amino-6-hydroxyimino-7-oxoheptanoic acid: Contains both amino and keto groups along with an additional hydroxyimino group
Uniqueness: 7-Amino-7-oxoheptanoic acid is unique due to the presence of both amino and keto functional groups on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-amino-7-oxoheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGGBVDRZUZSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558914 | |
Record name | 7-Amino-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-64-2 | |
Record name | 7-Amino-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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